Coproporphyrin III

Porphyria diagnostics Isomer profiling Hereditary coproporphyria

Clinical and analytical labs requiring isomer-specific porphyrin quantification face procurement challenges due to the biological non-equivalence of Coproporphyrin I and III. Substitution invalidates HPLC retention time calibration, OATP1B biomarker baselines (plasma Cp-III: 0.050-0.50 ng/mL), and fecal I/III ratio diagnostics for acute hepatic vs. erythropoietic porphyria. - Authenticated ≥98% HPLC standard ensures baseline-resolved peak identification at 9.09 min on reversed-phase systems. - Enables validated LC-MS/MS DDI protocols explicitly requiring both Cp-I and Cp-III measurement. - Supports heme biosynthesis flux analysis with an authenticated coproporphyrinogen III oxidation reference.

Molecular Formula C36H38N4O8
Molecular Weight 654.7 g/mol
CAS No. 14643-66-4
Cat. No. B080778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoproporphyrin III
CAS14643-66-4
Synonymscoproporphyrin III
coproporphyrin III, 13C-labeled
coproporphyrin III, dihydrochloride
coproporphyrin III, sodium salt
coproporphyrin III, tetraammonium salt
coproporphyrin III, tetrapotassium salt
coproporphyrin III, tetrasodium salt
zinc coproporphyrin III
zincphyrin
Molecular FormulaC36H38N4O8
Molecular Weight654.7 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=[NH+]4)C=C5C(=C(C(=[NH+]5)C=C1N2)C)CCC(=O)O)C)CCC(=O)O)C)CCC(=O)O)CCC(=O)O.[Cl-].[Cl-]
InChIInChI=1S/C36H38N4O8/c1-17-21(5-9-33(41)42)29-14-27-19(3)22(6-10-34(43)44)30(39-27)15-28-20(4)24(8-12-36(47)48)32(40-28)16-31-23(7-11-35(45)46)18(2)26(38-31)13-25(17)37-29/h13-16,38,40H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48)
InChIKeyXNBNKCLBGTWWSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Coproporphyrin III Sourcing Guide


Coproporphyrin III (CAS 14643-66-4) is a tetrapyrrole macrocycle and a coproporphyrin belonging to the porphyrin family, characterized by an asymmetric arrangement of four propionic acid side chains [1]. It functions as a critical intermediate in heme biosynthesis pathways and is recognized as an endogenous human metabolite [2]. Coproporphyrin III is distinguished from its isomer Coproporphyrin I by the positioning of substituents on the porphyrin macrocycle, a structural feature that determines its distinct biological and analytical behavior [3].

Coproporphyrin III: Why Isomer I Cannot Substitute


Substituting Coproporphyrin III with Coproporphyrin I is analytically and biologically invalid. These isomers exhibit distinct chromatographic retention times, requiring baseline separation in validated HPLC methods [1]. Furthermore, they display divergent biological behaviors: Coproporphyrin III is the dominant fecal isomer in healthy individuals (I/III ratio approximately 0.7) and is markedly elevated in acute hepatic porphyrias, while Coproporphyrin I predominates in congenital erythropoietic porphyria [2]. In OATP-mediated drug-drug interaction (DDI) studies, Coproporphyrin I and III serve as complementary endogenous biomarkers with distinct baseline concentration ranges in human plasma and urine; one isomer cannot substitute for the other in validated LC-MS/MS protocols [3].

Coproporphyrin III vs. Isomer I: Quantitative Evidence


Fecal Isomer III Across Porphyria Subtypes

Coproporphyrin III demonstrates diagnostic utility through its differential abundance across porphyria subtypes relative to Coproporphyrin I. In fecal samples from healthy subjects, isomer III is the dominant coproporphyrin species (approximately 59% of total coproporphyrin I+III). In acute hepatic porphyrias, the proportion of fecal Coproporphyrin III increases significantly to 58.4±24.0% (mean±SD) versus 15.3±7.7% in erythropoietic porphyrias and 25.8±7.6% in chronic hepatic porphyrias [1]. The I/III ratio inversion in feces enables recognition of gene carriers in hereditary coproporphyria and porphyria variegata independent of clinical phase [2].

Porphyria diagnostics Isomer profiling Hereditary coproporphyria

Urinary Isomer Ratios in Acute Hepatic Porphyria

In urinary porphyrin profiling, Coproporphyrin III shows subtype-specific elevations that distinguish acute hepatic porphyrias from non-acute conditions. In acute hepatic porphyrias, the proportion of urinary Coproporphyrin III reaches 81.4±6.4% (mean±SD) of total coproporphyrin I+III, compared with only 12.3±6.0% for Coproporphyrin I [1]. This contrasts sharply with congenital erythropoietic porphyria where Coproporphyrin I dominates at 92.0±3.3%. In healthy individuals, a reference I/III ratio of 2.6-5.3 is typical, while Coproporphyrin III reference ranges are 0.7-19 μmol/mol creatinine in normal urine [2]. In experimental models of congenital erythropoietic porphyria, urinary Coproporphyrin III measures 15 μmol/mol Cr versus 416 μmol/mol Cr for Coproporphyrin I (I/III ratio = 28) [3].

Urinalysis Acute intermittent porphyria Isomer ratio diagnostics

HPLC Separation for Isomer Quantitation

Coproporphyrin III exhibits a distinct and reproducible chromatographic retention time that enables baseline separation from Coproporphyrin I in validated HPLC methods. Using a standardized reversed-phase HPLC-DAD method, Coproporphyrin III elutes at 9.09 minutes, whereas uroporphyrin I elutes at 5.75 minutes and protoporphyrin IX at 11.7 minutes, establishing a clear retention time window for unambiguous peak identification [1]. In validated HPLC-fluorescence methods for urinary porphyrin screening, analytical performance for both Coproporphyrin I and III yields intra-assay and inter-assay coefficients of variation below 10%, with limits of detection of 2.3 μg/L for Coproporphyrin III and 3.0 μg/L for Coproporphyrin I [2]. Retention time reproducibility achieved within ±0.36% RSD at 5–20 μg/L analyte levels [3].

HPLC method validation Chromatographic separation Porphyrin analysis

OATP Biomarker for DDI Risk Assessment

Coproporphyrin III serves as an endogenous biomarker for organic anion-transporting polypeptide (OATP) activity in drug-drug interaction (DDI) studies, with quantifiable baseline concentration ranges distinct from Coproporphyrin I. In validated LC-MS/MS analysis of human plasma, Coproporphyrin III baseline concentrations range from 0.050 to 0.50 ng/mL, while Coproporphyrin I concentrations range from 0.45 to 1.1 ng/mL [1]. In human urine, Coproporphyrin III concentrations range from 1 to 35 ng/mL, compared with 5 to 35 ng/mL for Coproporphyrin I [2]. Fully automated LC-MS/MS methods for simultaneous quantitation of both isomers have been validated with calibration curves demonstrating R² >0.996 in the 1–100 ng/mL range [3].

Drug-drug interaction OATP1B1 Endogenous biomarker

Coproporphyrin III Application Scenarios


Fecal Isomer III for Porphyria Differential Diagnosis

Clinical reference laboratories performing porphyria differential diagnosis require authenticated Coproporphyrin III standard to establish fecal isomer III reference ranges. As demonstrated, Coproporphyrin III proportion in feces is significantly elevated in acute hepatic porphyrias (58.4±24.0%) compared with erythropoietic porphyrias (15.3±7.7%; p<0.001), and the I/III ratio inversion enables recognition of gene carriers in hereditary coproporphyria independent of clinical phase [1]. This isomer-specific analysis cannot be performed using Coproporphyrin I standard alone.

OATP1B-Mediated DDI Risk Assessment

Pharmaceutical development laboratories conducting DDI studies require Coproporphyrin III as an endogenous OATP biomarker. Validated LC-MS/MS methods simultaneously quantify Coproporphyrin I and III in human plasma and urine, with Coproporphyrin III exhibiting baseline plasma concentrations of 0.050–0.50 ng/mL [2]. Changes in plasma Coproporphyrin concentrations following administration of OATP-inhibiting chemical entities provide rapid, noninvasive assessment of DDI risk, and patent-protected methods explicitly claim measurement of both CP-I and CP-III levels in biological samples for liver function monitoring [3].

HPLC Method for Urinary Porphyrin Screening

Analytical chemistry laboratories developing or validating HPLC methods for porphyrinuria screening require high-purity Coproporphyrin III standard (≥98%) [4] for retention time calibration and peak identification. Coproporphyrin III elutes at 9.09 min on validated reversed-phase HPLC-DAD systems, providing a distinct reference peak separated from uroporphyrin I (5.75 min) and protoporphyrin IX (11.7 min) [5]. Validated methods achieve intra-assay CVs below 10% and detection limits of 2.3 μg/L for Coproporphyrin III [6].

Heme Biosynthesis Research with Coproporphyrin III

Researchers investigating heme biosynthesis in bacteria, eukaryotes, or engineered systems require Coproporphyrin III as an authentic reference standard for the coproporphyrinogen III oxidation step. In canonical heme biosynthetic pathways, uroporphyrinogen III is converted first to coproporphyrinogen III, then to protoporphyrinogen, establishing Coproporphyrin III as the penultimate intermediate before protoporphyrin IX formation [7]. Procurement of Coproporphyrin III enables accurate quantitation of pathway intermediates and validation of enzymatic conversion assays.

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